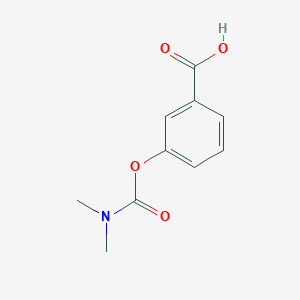

3-Dimethylcarbamoyloxy-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

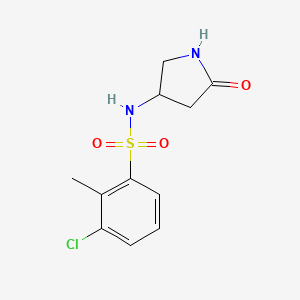

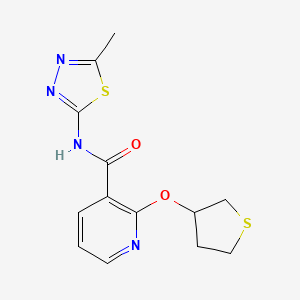

3-Dimethylcarbamoyloxy-benzoic acid is a chemical compound with the empirical formula C10H11NO4 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=C(N(C)C)OC1=CC(C(O)=O)=CC=C1 . The InChI representation is 1S/C10H11NO4/c1-11(2)10(14)15-8-5-3-4-7(6-8)9(12)13/h3-6H,1-2H3,(H,12,13) . The molecular weight of this compound is 209.20 .

Applications De Recherche Scientifique

Reaction with Benzoxazine-Based Resins

Research by Dunkers and Ishida (1999) examined the reaction of 3,4-dihydro-3,6-dimethyl-2H-1,3-benzoxazine using strong and weak carboxylic acids as catalysts. Their study used Fourier transform infrared (FTIR) spectroscopy and further documented auto-accelerated curing using sebacic acid as a catalyst with 1H-nuclear magnetic resonance (NMR) and dielectric analysis (Dunkers & Ishida, 1999).

Thermodynamic and Electrical Parameters Study

Kumar et al. (2018) conducted Li+3 ion beam irradiation studies on 4-n-(nonyloxy) benzoic acid (NOBA). They examined changes in thermodynamic and electrical parameters, finding that phase transition temperatures are affected by irradiation fluence (Kumar et al., 2018).

First-Principles Prediction in Solvents

Pham, Taylor, and Henson (2013) introduced a procedure using quantum chemical calculations to study carboxylic acid dimerization, focusing on benzoic acid as a model system. They explored the effects of temperature and solvent properties on dimerization (Pham et al., 2013).

Analysis of Pyrethroid Metabolites

Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in human urine, including 3-phenoxybenzoic acid. This study involved extraction and detection techniques like solid-phase extraction and gas chromatography-tandem mass spectrometry (Arrebola et al., 1999).

Rhodium(I)-Catalyzed Carboxylation

Ukai et al. (2006) researched the carboxylation of aryl- and alkenylboronic esters with CO2, catalyzed by Rhodium(I). They found that this method could be useful for preparing various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).

Food Safety Risk Management

Lin et al. (2020) explored a novel strategy for food safety risk management and communication, focusing on benzoic acid residues in pickled vegetables. They developed a method involving ultrasonic extraction, surface‐enhanced Raman scattering (SERS), and an adaptive iteratively reweighted penalized least‐squares algorithm (Lin et al., 2020).

Safety and Hazards

The safety information available indicates that 3-Dimethylcarbamoyloxy-benzoic acid may cause skin sensitization . It is classified under GHS07, with the signal word "Warning" . The hazard statements include H317, and the precautionary statements include P280 - P333 + P313 . It is recommended to handle this compound with appropriate protective measures .

Propriétés

IUPAC Name |

3-(dimethylcarbamoyloxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-11(2)10(14)15-8-5-3-4-7(6-8)9(12)13/h3-6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWNAPGQSBRAQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2961623.png)

![4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2961626.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2961634.png)

![6-[4-(Dimethylamino)benzylidene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B2961636.png)